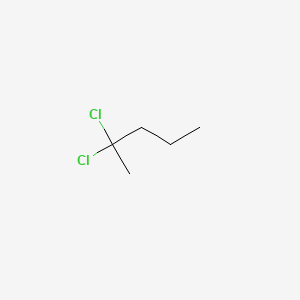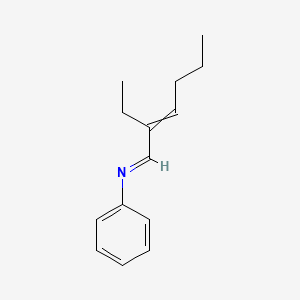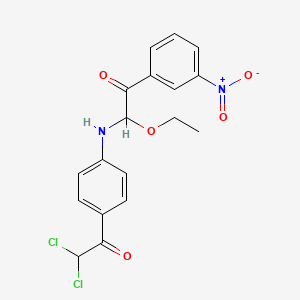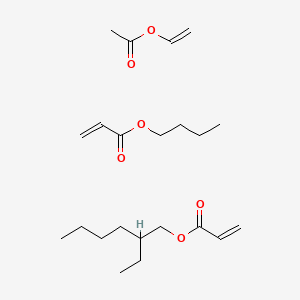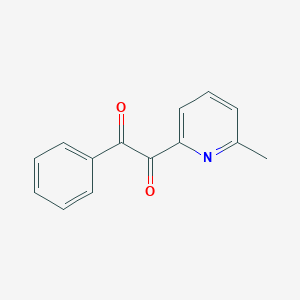
1-Benzyl-4-methylquinolin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C₁₇H₁₆ClNO₄ and a molecular weight of 333.766 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a benzyl group and a methyl group, and is paired with a perchlorate anion.
Métodos De Preparación
The synthesis of 1-Benzyl-4-methylquinolin-1-ium perchlorate typically involves the quaternization of 4-methylquinoline with benzyl chloride, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the final product. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards.
Análisis De Reacciones Químicas
1-Benzyl-4-methylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-methylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: This compound can be used in studies involving the interaction of quinoline derivatives with biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurodegenerative diseases, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-methylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparación Con Compuestos Similares
1-Benzyl-4-methylquinolin-1-ium perchlorate can be compared with other quinoline derivatives such as:
1-Benzylquinolin-1-ium perchlorate: Lacks the methyl group at the 4-position.
4-Methylquinolin-1-ium perchlorate: Lacks the benzyl group.
1-Benzyl-4-methylquinolin-1-ium chloride: Contains a chloride anion instead of a perchlorate anion.
The presence of both the benzyl and methyl groups, along with the perchlorate anion, gives this compound unique chemical and physical properties that can be exploited in various applications.
Propiedades
Número CAS |
31788-04-2 |
|---|---|
Fórmula molecular |
C17H16ClNO4 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
1-benzyl-4-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C17H16N.ClHO4/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;2-1(3,4)5/h2-12H,13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JJLAJTQKRMKGKQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium bromide](/img/structure/B14692895.png)
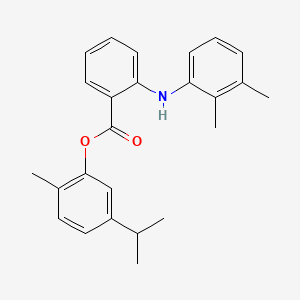
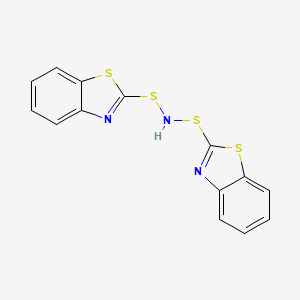
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
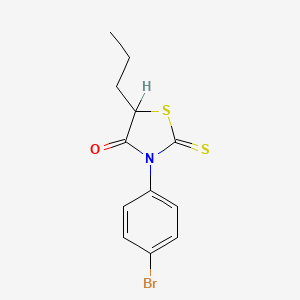
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
